molecular formula C15H15NO2 B1676150 Mefenamic acid CAS No. 61-68-7

Mefenamic acid

Numéro de catalogue B1676150
Numéro CAS: 61-68-7
Poids moléculaire: 241.28 g/mol
Clé InChI: HYYBABOKPJLUIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mefenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain. It may also be used to treat menstrual cramps and other conditions as determined by your doctor . It is an anthranilic acid derivative and a member of the fenamate group of NSAIDs. It exhibits anti-inflammatory, analgesic, and antipyretic activities .


Synthesis Analysis

The synthesis of Mefenamic acid involves adding o-chlorobenzoic acid and acid-binding agent at an appropriate ratio in DMF for stirring. Then, a certain amount of 2,3-dimethyl aniline is added, and a condensation reaction is performed with a catalyst of a suitable ratio at a certain temperature to obtain a Mefenamic acid crude product .


Molecular Structure Analysis

Mefenamic acid has a molecular weight of 241.2851 and its molecular formula is C15H15NO2 . Different structures of Mefenamic acid have been studied, including its molecular conformation in Form I, Form II, and Form III .


Chemical Reactions Analysis

While specific chemical reactions involving Mefenamic acid are not detailed in the search results, it’s known that Mefenamic acid is a problematic drug in granulation, tableting, and dissolution due to its poor solubility, hydrophobicity, and tendency to stick to surfaces .

Applications De Recherche Scientifique

1. Neuroprotection in Stroke

  • Application Summary: Mefenamic Acid (MFA) has been studied for its neuroprotective effects in an experimental model of stroke. It’s found to be a highly subunit-selective modulator of GABA A receptors, activator of I KS potassium channels, and antagonist of non-selective cation channels and the NLRP3 inflammosome .
  • Methods of Application: The efficacy of MFA in reducing ischemic damage was evaluated in adult male Wistar rats subjected to a 2-h middle cerebral artery occlusion. Intracerebroventricular (ICV) infusion of MFA (0.5 or 1 mg/kg) for 24 h was used .
  • Results: MFA significantly reduced the infarct volume and the total ischemic brain damage .

2. Drug Delivery

  • Application Summary: Mefenamic acid has been studied for its influence on the physical and chemical properties of silica aerogels, as well as its effect on the sorption characteristics of the composite material .
  • Methods of Application: Solid state magic angle spinning nuclear magnetic resonance (MAS NMR) and high-pressure 13 C NMR kinetic studies were conducted to identify the presence of mefenamic acid and measure the kinetic rates of CO 2 sorption .
  • Results: The results indicate that mefenamic acid is affected by the chemical environment of the aerogel, altering the ratio of mefenamic acid conformers from 75% to 25% in its absence to 22% to 78% in the presence of aerogel .

3. Treatment of Rheumatoid Arthritis

  • Application Summary: Mefenamic acid is used for the treatment of rheumatoid arthritis . A study endorsed nanoemulsion of mefenamic acid to be a promising choice over conventional formulations for the treatment of rheumatoid arthritis .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the sources .
  • Results: The specific results or outcomes obtained are not detailed in the sources .

4. Treatment of Dysmenorrhea

  • Application Summary: Mefenamic acid is used for the treatment of dysmenorrhea .
  • Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
  • Results: The specific results or outcomes obtained are not detailed in the source .

Safety And Hazards

People who take NSAIDs such as Mefenamic acid may have a higher risk of having a heart attack or a stroke than people who do not take these medications. These events may happen without warning and may cause death . When handling Mefenamic acid, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

While specific future directions for Mefenamic acid are not detailed in the search results, it’s known that Mefenamic acid is widely used in the treatment of various symptoms causing mild to moderate pain, such as reducing pain caused by menstruation . The use of Mefenamic acid should be under the guidance of a doctor, and the dosage and frequency of use should not be increased without the doctor’s instructions .

Propriétés

IUPAC Name

2-(2,3-dimethylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYYBABOKPJLUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023243
Record name Mefenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>36.2 [ug/mL] (The mean of the results at pH 7.4), WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/, IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL, 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL, 1.37e-02 g/L
Record name SID855723
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Mefenamic acid binds the prostaglandin synthetase receptors COX-1 and COX-2, inhibiting the action of prostaglandin synthetase. As these receptors have a role as a major mediator of inflammation and/or a role for prostanoid signaling in activity-dependent plasticity, the symptoms of pain are temporarily reduced.
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mefenamic Acid

Color/Form

CRYSTALS, WHITE TO OFF-WHITE, CRYSTALLINE POWDER

CAS RN

61-68-7
Record name Mefenamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mefenamic acid [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mefenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757834
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name mefenamic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94437
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mefenamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mefenamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.467
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFENAMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/367589PJ2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

230-231 °C, DECARBOXYLATES @ TEMP ABOVE ITS MELTING POINT (@ 300 °C, 100% IS DECARBOXYLATED IN 3 MIN), 230 - 231 °C
Record name Mefenamic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00784
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFENAMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3115
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefenamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefenamic acid
Reactant of Route 2
Reactant of Route 2
Mefenamic acid
Reactant of Route 3
Reactant of Route 3
Mefenamic acid
Reactant of Route 4
Reactant of Route 4
Mefenamic acid
Reactant of Route 5
Reactant of Route 5
Mefenamic acid
Reactant of Route 6
Reactant of Route 6
Mefenamic acid

Citations

For This Compound
30,800
Citations
N Cimolai - Expert review of clinical pharmacology, 2013 - Taylor & Francis
Clinical use of mefenamic acid has generally declined in an … similar to other NSAIDs, mefenamic acid, as a member of the … of the biochemistry of mefenamic acid. As well as maintaining …
Number of citations: 87 www.tandfonline.com
BN Jahromi, A Tartifizadeh, S Khabnadideh - International Journal of …, 2003 - Elsevier
… Mefenamic acid had a more potent effect than fennel on the … No complication was reported in mefenamic acid treated cycles, but … than mefenamic acid in the dosages used for this study. …
Number of citations: 201 www.sciencedirect.com
A Adam, L Schrimpl, PC Schmidt - Drug development and …, 2000 - Taylor & Francis
… In this study, the wetting behavior of mefenamic acid was … , in vitro dissolution rates of mefenamic acid bulk drug capsules … polymorphic forms of mefenamic acid was evaluated by …
Number of citations: 61 www.tandfonline.com
JJ Werner, K McNeill, WA Arnold - Chemosphere, 2005 - Elsevier
… drug mefenamic acid. The direct photolysis solar quantum yield of mefenamic acid was … -filtering experiments suggested a direct reaction of mefenamic acid with excited triplet-state …
Number of citations: 133 www.sciencedirect.com
Y Joo, HS Kim, RS Woo, CH Park, KY Shin, JP Lee… - Molecular …, 2006 - ASPET
… of mefenamic acid, a commonly used NSAID that is a cyclooxygenase-1 and 2 inhibitor with only moderate anti-inflammatory properties. We found that mefenamic acid … mefenamic acid …
Number of citations: 110 molpharm.aspetjournals.org
A Almasirad, M Tajik, D Bakhtiari, A Shafiee… - J. Pharm. Pharm …, 2005 - ualberta.ca
… -2-thione (8) (Fig 3) eg in mefenamic acid (1,6). Thus, we decided to replace the carboxylic acid moiety of mefenamic acid, a known NSAID drug, with an N-arylhyrazone group in the …
Number of citations: 105 www.ualberta.ca
R Panchagnula, P Sundaramurthy, O Pillai… - Journal of …, 2004 - Elsevier
… The purpose of this study was to characterize mefenamic acid (MA) from commercial samples and samples crystallized from different solvents. Various techniques used for …
Number of citations: 84 www.sciencedirect.com
J Bonnar, BL Sheppard - Bmj, 1996 - bmj.com
… ml; P<0.001) and by 56 ml more than with mefenamic acid (90 to 2 ml; P<0.05) whereas mefenamic acid reduced blood loss by 51 ml more than with ethamsylate (-96 to -6 ml; P<0.05). …
Number of citations: 401 www.bmj.com
S Romero, B Escalera, P Bustamante - International journal of …, 1999 - Elsevier
… In this work, the solubility of two polymorphs of mefenamic acid is studied in solvent mixtures of ethanol–water and ethyl acetate–ethanol against the solubility parameter of the mixtures. …
Number of citations: 173 www.sciencedirect.com
IT CAMERON, MA LUMSDEN, VR THOMAS… - Obstetrics & …, 1990 - journals.lww.com
… ) (P<.002) with mefenamic acid and norethisterone, respectively. Apart from a … mefenamic acid, no other differences were seen between the groups. We conclude that mefenamic acid …
Number of citations: 135 journals.lww.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.